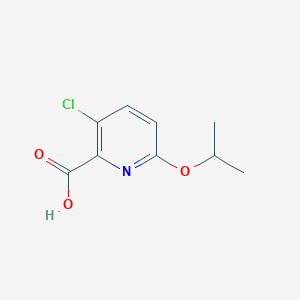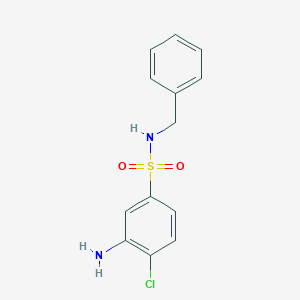![molecular formula C17H20ClNO2 B1437983 (2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine CAS No. 1040684-89-6](/img/structure/B1437983.png)
(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine
Übersicht
Beschreibung
2-(Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine (CNMMA) is a compound with a wide range of scientific applications. It is a versatile compound that can be used in various research fields such as organic synthesis, pharmacology, and biochemistry. This compound has been used in numerous laboratory experiments and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
- Chlorophenols in Waste Incineration : A study highlights the occurrence and formation pathways of chlorophenols (CP), including 2-chlorophenol, during Municipal Solid Waste Incineration (MSWI). These compounds are precursors to dioxins and exhibit environmental persistence. The research discusses their concentrations, formation mechanisms, and the correlation between CP and other pollutants in MSWI processes, emphasizing the need for effective pollution control strategies (Peng et al., 2016).
Toxicology and Human Health
- Toxic Effects and Mechanisms in Aquatic Environments : Another study reviews the toxic effects of chlorophenols on aquatic life, including fish. It outlines how these compounds induce oxidative stress, immune system alterations, endocrine disruption, apoptosis, and potentially cancerous changes in aquatic organisms. The toxic effects are attributed to both chlorophenols per se and their metabolic products, highlighting the ecological risks posed by these pollutants (Ge et al., 2017).
Pharmacology and Drug Development
- Anticancer Drug Research : In the search for novel anticancer drugs, one study evaluates compounds for their tumor specificity and keratinocyte toxicity. Among the tested compounds, those featuring chlorophenyl groups showed promising tumor specificity with minimal toxicity to normal cells. This research underscores the potential of chlorophenyl-containing compounds in developing safer anticancer medications (Sugita et al., 2017).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[2-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-20-10-11-21-17-9-5-3-7-15(17)13-19-12-14-6-2-4-8-16(14)18/h2-9,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOIAIPYYIWXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CNCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
![3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine](/img/structure/B1437905.png)
![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)

![{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}(methyl)amine](/img/structure/B1437909.png)






![(2-[4-(2-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437920.png)
![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)